Tobicillin

Übersicht

Beschreibung

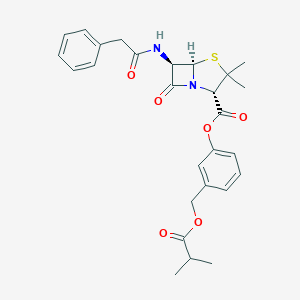

Tobicillin is an ester derivative of penicillin G, a beta-lactam antibiotic. It is primarily used to treat bacterial infections, particularly enterococcicosis in yellowtail fish. This compound is known for its stability in acidic solutions and its effectiveness in treating infections caused by Enterococcus seriolicida .

Vorbereitungsmethoden

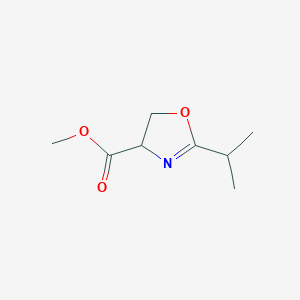

Synthetic Routes and Reaction Conditions: Tobicillin is synthesized by esterifying the carboxyl group of penicillin G. The process involves dissolving penicillin G in acetonitrile and then reacting it with an esterifying agent. The reaction is typically carried out at a controlled temperature and pH to ensure high yield and purity .

Industrial Production Methods: In industrial settings, this compound is produced in stabilized preparations that include an oil and a phosphate. This method ensures the stability of the compound during storage and transportation. The stabilized preparation may contain soybean oil and tertiary calcium phosphate .

Analyse Chemischer Reaktionen

Reaktionstypen: Tobicillin durchläuft verschiedene chemische Reaktionen, darunter Hydrolyse, Oxidation und Substitution.

Häufige Reagenzien und Bedingungen:

Hydrolyse: this compound kann in Gegenwart von Wasser oder unter sauren Bedingungen hydrolysiert werden, was zum Abbau der Esterbindung und zur Freisetzung von Penicillin G führt.

Oxidation: Oxidationsmittel können this compound in seine oxidierten Formen umwandeln, obwohl diese Reaktion in praktischen Anwendungen weniger häufig vorkommt.

Substitution: this compound kann Substitutionsreaktionen eingehen, bei denen die Estergruppe durch andere funktionelle Gruppen ersetzt wird.

Hauptprodukte, die gebildet werden: Das Hauptprodukt, das durch die Hydrolyse von this compound entsteht, ist Penicillin G. Andere Reaktionen können verschiedene Derivate ergeben, abhängig von den verwendeten Reagenzien und Bedingungen .

Wissenschaftliche Forschungsanwendungen

Tobicillin hat verschiedene wissenschaftliche Forschungsanwendungen:

Chemie: Wird als Modellverbindung verwendet, um Veresterungs- und Hydrolysereaktionen zu untersuchen.

Biologie: Untersucht auf seine antibakteriellen Eigenschaften und seine Wirksamkeit gegen bestimmte Bakterienstämme.

Medizin: Zur Behandlung bakterieller Infektionen, insbesondere in der Aquakultur zur Bekämpfung von Krankheiten bei Fischen.

Industrie: Wird bei der Herstellung stabilisierter Antibiotika-Präparate für die Veterinärmedizin eingesetzt

5. Wirkmechanismus

This compound übt seine Wirkung aus, indem es die Synthese bakterieller Zellwände hemmt. Es bindet an Penicillin-bindende Proteine (PBPs), die in der bakteriellen Zellwand vorhanden sind, und verhindert die Vernetzung von Peptidoglykanketten. Dies führt zu geschwächten Zellwänden und letztendlich zum Lysieren der Bakterien. Die molekularen Ziele umfassen PBPs, und die beteiligten Pfade beziehen sich auf die Biosynthese der Zellwand .

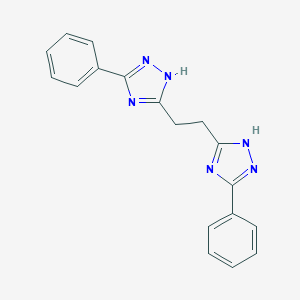

Ähnliche Verbindungen:

Penicillin G: Die Stammverbindung von this compound, die zur Behandlung einer Vielzahl bakterieller Infektionen eingesetzt wird.

Amoxicillin: Ein Penicillin-Antibiotikum mit einem breiteren Wirkungsspektrum.

Doxycyclin: Ein Antibiotikum, das eine Vielzahl von Infektionen behandelt, aber zu einer anderen Klasse gehört (Tetracycline).

Vergleich: this compound ist einzigartig aufgrund seiner veresterten Struktur, die Stabilität in sauren Bedingungen bietet und die Absorption im Blutkreislauf verbessert. Im Vergleich zu Penicillin G hat this compound eine höhere Fläche unter der Blutkonzentrations-Zeit-Kurve, was es in bestimmten Anwendungen effektiver macht. Amoxicillin und Doxycyclin sind zwar wirksame Antibiotika, haben aber unterschiedliche Wirkmechanismen und werden für verschiedene Arten von Infektionen eingesetzt .

Wirkmechanismus

Tobicillin exerts its effects by inhibiting the synthesis of bacterial cell walls. It binds to penicillin-binding proteins (PBPs) present in the bacterial cell wall, preventing the cross-linking of peptidoglycan chains. This results in weakened cell walls and eventual lysis of the bacteria. The molecular targets include PBPs, and the pathways involved are related to cell wall biosynthesis .

Vergleich Mit ähnlichen Verbindungen

Penicillin G: The parent compound of Tobicillin, used to treat a wide range of bacterial infections.

Amoxicillin: A penicillin-type antibiotic with a broader spectrum of activity.

Doxycycline: An antibiotic that treats a wide range of infections but belongs to a different class (tetracyclines).

Comparison: this compound is unique due to its esterified structure, which provides stability in acidic conditions and enhances its absorption in the bloodstream. Compared to penicillin G, this compound has a higher area under the blood concentration-time curve, making it more effective in certain applications. Amoxicillin and doxycycline, while effective antibiotics, have different mechanisms of action and are used for different types of infections .

Eigenschaften

IUPAC Name |

[3-(2-methylpropanoyloxymethyl)phenyl] (2S,5R,6R)-3,3-dimethyl-7-oxo-6-[(2-phenylacetyl)amino]-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H30N2O6S/c1-16(2)25(32)34-15-18-11-8-12-19(13-18)35-26(33)22-27(3,4)36-24-21(23(31)29(22)24)28-20(30)14-17-9-6-5-7-10-17/h5-13,16,21-22,24H,14-15H2,1-4H3,(H,28,30)/t21-,22+,24-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MGKUHWMKIYHWOJ-AOHZBQACSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(=O)OCC1=CC(=CC=C1)OC(=O)C2C(SC3N2C(=O)C3NC(=O)CC4=CC=CC=C4)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)C(=O)OCC1=CC(=CC=C1)OC(=O)[C@H]2C(S[C@H]3N2C(=O)[C@H]3NC(=O)CC4=CC=CC=C4)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H30N2O6S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID3057648 | |

| Record name | Tobicillin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3057648 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

510.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

151287-22-8 | |

| Record name | 3-[(2-Methyl-1-oxopropoxy)methyl]phenyl 3,3-dimethyl-7-oxo-6-[(2-phenylacetyl)amino]- (2S,5R,6R)-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=151287-22-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Tobicillin [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0151287228 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Tobicillin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3057648 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | TOBICILLIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2P43Z53ESB | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

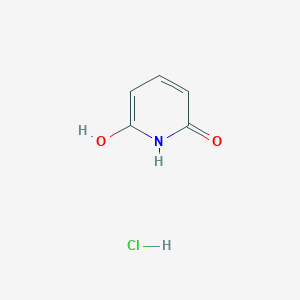

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

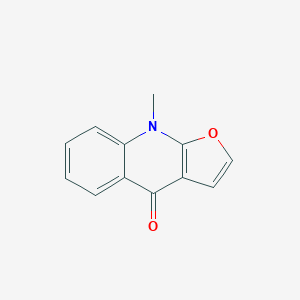

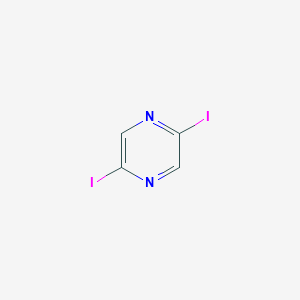

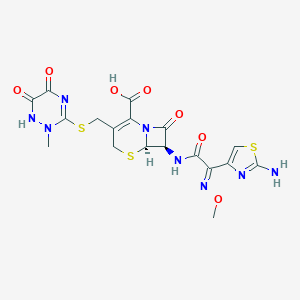

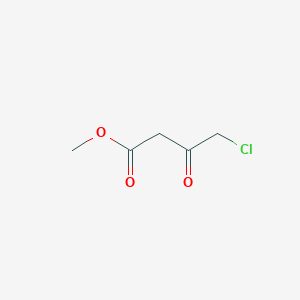

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![[o6-(Dimethoxytrityl)hexyl][6'-hydroxyhexyl]disulfide](/img/structure/B123204.png)

![Methyl 3-{[2-(diaminomethyleneamino)thiazol-4-YL]methylthio}propanimidate](/img/structure/B123213.png)